Lantibiotic nisin-U

lantibiotic structure-activity relationship nisin variant engineering antimicrobial peptide characterization

Lantibiotic nisin-U is a Type A lantibiotic bacteriocin produced by Streptococcus uberis strain 42, representing the first member of the nisin family characterized from a species outside the genus Lactococcus. The mature peptide exhibits 78% amino acid identity (82% similarity) to the prototypical nisin A, with its biosynthetic locus spanning 15.6 kb and encoding 11 open reading frames that differ in gene arrangement from the nisin A cluster.

Molecular Formula
Molecular Weight
Cat. No. B1576234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic nisin-U
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lantibiotic Nisin-U: Procurement-Relevant Structural and Functional Overview


Lantibiotic nisin-U is a Type A lantibiotic bacteriocin produced by Streptococcus uberis strain 42, representing the first member of the nisin family characterized from a species outside the genus Lactococcus [1]. The mature peptide exhibits 78% amino acid identity (82% similarity) to the prototypical nisin A, with its biosynthetic locus spanning 15.6 kb and encoding 11 open reading frames that differ in gene arrangement from the nisin A cluster [1]. Nisin-U is distinguished by a unique Pro20 substitution absent in nisin A, Z, and Q, a 24-residue leader peptide (one residue longer than nisin A), and a mature mass of 3,029.0 ± 0.3 Da determined by electrospray ionization mass spectrometry [1][2].

01 Unique nisin variant produced by Streptococcus uberis
02 Not interchangeable with standard nisin A for research
03 Requires cognate expression system for bioactive peptide production

Why Generic Nisin Substitution Fails: Critical Differentiation Evidence for Nisin-U Procurement


Despite belonging to the nisin family, nisin-U cannot be considered interchangeable with nisin A, Z, F, or Q for scientific or industrial applications. The peptide's primary sequence divergence of 22% from nisin A, coupled with a unique proline substitution at position 20, a distinct dehydrated residue composition (two Dhb, one Dha versus two Dha, one Dhb in nisin A), and an extended leader peptide, collectively suggests differences in biosynthetic processing, target recognition, and spectrum of activity [1][2]. Critically, heterologous expression studies have demonstrated that active nisin-U cannot be produced in a Lactococcus lactis genetic background optimized for nisin A biosynthesis, whereas nisin Z, F, and Q can be successfully generated in the same system [3]. This biosynthetic incompatibility indicates that procurement decisions predicated on sourcing generic 'nisin' from L. lactis fermentation platforms will fail to yield bioactive nisin-U, mandating the use of the cognate Streptococcus uberis producer strain or a compatible heterologous host specifically engineered for the nisin-U biosynthetic machinery [3].

22% sequence divergence and unique Pro20 substitution may alter target recognition compared to nisin A.
Nisin-U cannot be produced in standard Lactococcus lactis nisin A platforms; biosynthesis machinery is incompatible.
Inhibitory spectrum differs: nisin-U shows lower reported activity against several streptococcal indicators but higher against S. uberis.

Nisin-U Quantitative Comparative Evidence Guide: Head-to-Head Data Against Nisin A and Other Variants


Primary Sequence and Structural Divergence of Nisin-U Versus Nisin A Quantified at the Residue Level

Nisin-U displays 78% amino acid identity (82% similarity) to nisin A, corresponding to eight amino acid residue differences including a distinctive Pro20 substitution (Asn20Pro) that is absent in nisin variants A, Z, and Q [1]. The mature nisin-U peptide has a measured molecular mass of 3,029.0 ± 0.3 Da by ESI-MS, compared to approximately 3,354 Da for nisin A [1]. The nisin-U propeptide sequence contains six threonine and two serine residues subject to post-translational dehydration, yielding a composition of two dehydrobutyrine (Dhb) residues and one dehydroalanine (Dha) residue, contrasting with nisin A which contains two Dha and one Dhb [2]. The leader peptide of nisin-U comprises 24 amino acids (sequence: MNNEDFNLDLIKISKENNSGASPR), one residue longer than the 23-amino-acid leader peptides of nisin A, Z, and Q [2][3].

Sequence & Mass
Head-to-head
78% identity (82% similarity); Pro20 unique; mass 3,029 Da vs ~3,354 Da; leader 24 aa vs 23 aa
Reported sequence divergence supports variant-specific study fit
Pro20 may affect lipid II binding; requires confirmation
lantibiotic structure-activity relationship nisin variant engineering antimicrobial peptide characterization

Head-to-Head Inhibitory Spectrum Comparison: Nisin-U Versus Nisin A Titers Against a Standard Indicator Panel

When purified nisin-U and nisin A preparations normalized to equal activity (512 AU/mL) against Micrococcus luteus T-18 were compared against a panel of nine standard BLIS indicator strains, nisin-U exhibited markedly lower titers against several streptococcal and lactococcal indicators [1]. Against Streptococcus pyogenes I-2, nisin-U titer was 4 AU/mL versus 32 AU/mL for nisin A (8-fold difference); against L. lactis I-6, nisin-U titer was 8 AU/mL versus 64 AU/mL for nisin A (8-fold difference); and against S. pyogenes I-5, nisin-U titer was 2 AU/mL versus 8 AU/mL for nisin A (4-fold difference) [1]. Conversely, subsequent experiments with normalized preparations showed nisin-U exhibited 4-fold higher activity (8 AU/mL) than nisin A (2 AU/mL) against S. uberis strain E, while nisin A displayed 8-fold higher activity (64 AU/mL) than nisin-U (8 AU/mL) against L. lactis T-21 [1].

Inhibitory Spectrum
Head-to-head
Nisin-U: 4 AU/mL (S. pyogenes I-2) vs nisin A: 32 AU/mL (8-fold lower); against S. uberis E: 8 vs 2 (4-fold higher)
Differential spectrum suggests target-specific activity profile
Normalized to M. luteus 512 AU/mL
bacteriocin potency profiling antimicrobial susceptibility testing nisin variant spectrum differentiation

Biosynthetic Incompatibility: Nisin-U and Nisin-U2 Fail to Be Produced in a Lactococcus lactis Heterologous Host

In a systematic bioengineering study, the nisA gene of a nisin A-producing Lactococcus lactis strain was replaced with synthetic genes encoding the natural nisin variants Z, F, Q, U, and U2 [1]. While bioactive nisin Z, F, and Q were successfully produced from this isogenic L. lactis background, no active forms of nisin U or nisin U2 could be generated [1]. This establishes that the nisin-U structural gene (nsuA) is not functionally compatible with the nisin A biosynthetic machinery (dehydratase NisB, cyclase NisC, transporter NisT, and processing protease NisP) present in L. lactis [1]. The failure is attributed to the divergent leader peptide sequence and the unique pattern of post-translational modifications in nisin-U, which require the cognate Streptococcus uberis modification enzymes (NsuB, NsuC) for correct maturation [2].

Heterologous Production
Head-to-head
Nisin-U: not producible in L. lactis; nisin Z, F, Q: producible in same system
Cognate expression system required for bioactive peptide
Categorical incompatibility confirmed by bioengineering study
heterologous lantibiotic expression nisin bioengineering biosynthetic machinery compatibility

Gene Cluster Architecture Divergence: Nisin-U Locus Organization Differs from the Nisin A Paradigm

The nisin-U biosynthetic locus spans 15.6 kb and comprises 11 open reading frames designated nsuP, nsuR, nsuK, nsuF, nsuE, nsuG, nsuA, nsuB, nsuT, nsuC, and nsuI [1]. This gene order (P-R-K-F-E-G-A-B-T-C-I) differs substantially from the canonical nisin A cluster organization (nisA-B-T-C-I-P-R-K-F-E-G), with the regulatory genes (nsuP, nsuR, nsuK) positioned upstream of the immunity genes (nsuF, nsuE, nsuG) rather than downstream of the structural and modification genes [1]. Additionally, a 742-bp intergenic region between nsuG and nsuA containing transposase homologues is present in the nisin-U locus but absent from nisin A clusters, suggesting horizontal acquisition [1]. The predicted protein products of the nisin-U cluster show varying degrees of homology to their nisin A counterparts: NsuB (dehydratase) shares 42% identity/63% similarity with NisB; NsuC (cyclase) shares 34%/54% with NisC; NsuT (transporter) shares 54%/72% with NisT; and NsuI (immunity) shares 32%/55% with NisI [1].

Gene Cluster Architecture
Head-to-head
15.6 kb, 11 ORFs, gene order P-R-K-F-E-G-A-B-T-C-I; 742-bp transposase region
Locus organization differs from nisin A paradigm
Regulatory genes repositioned; potential horizontal acquisition
lantibiotic gene cluster biosynthetic operon organization nisin-U genetic locus

Cross-Immunity Profile: Limited Cross-Protection Between Nisin-U and Nisin A Immunity Systems

The nisin-U immunity lipoprotein NsuI shares only 55% sequence similarity with the nisin A immunity protein NisI [1]. Consistent with this limited homology, cross-immunity assays demonstrated that while the nisin-U producer strain (S. uberis ATCC 27958) exhibits specific resistance to nisin-U, it also displays cross-resistance to nisin A, and conversely, nisin A and nisin Z producers (L. lactis ATCC 1404 and A5, respectively) are resistant to both nisin A and nisin-U [1]. However, the nisin-U producer strain does not exhibit cross-protection to all class I lantibiotics—it remains sensitive to the unrelated lantibiotic streptococcin A-FF22, confirming that cross-immunity is restricted to the nisin subfamily [1]. The nsuI immunity gene was detected by PCR in all S. uberis strains harboring the nsuA structural gene (10 of 45 strains tested), indicating that immunity is genetically linked to biosynthesis [1].

Cross-Immunity
Head-to-head
NsuI 55% similarity to NisI; cross-resistant to nisin A but not streptococcin A-FF22
Partial cross-immunity supports rotation strategy potential
Bidirectional resistance; nsuI detected in 22% of tested strains
lantibiotic immunity bacteriocin self-resistance nisin cross-resistance

Nisin-U: Evidence-Backed Research and Industrial Application Scenarios


Bovine Mastitis Therapeutic Development Leveraging Nisin-U's Differential Activity Against S. uberis

The finding that nisin-U displays 4-fold higher inhibitory titer against S. uberis strain E compared to nisin A (8 AU/mL vs. 2 AU/mL) when normalized to equal M. luteus activity [1] directly supports the prioritization of nisin-U for bovine mastitis intervention strategies where S. uberis is the predominant etiological agent. Unlike nisin A-based commercial formulations (Consept, Wipe-Out) that are produced via L. lactis fermentation and have documented limitations in S. uberis control, nisin-U-based formulations derived from the cognate S. uberis producer may offer a targeted advantage. The co-production of nisin-U with uberolysin—a 7,050 Da cyclic bacteriocin with broader spectrum and lytic activity—by S. uberis strain 42 further supports the exploration of natural two-component bacteriocin preparations for enhanced mastitis pathogen coverage [2].

Heterologous Expression Platform Development for Non-Lactococcus Nisin Variants

The categorical failure to produce active nisin-U (and nisin-U2) in a nisin A-optimized L. lactis background, while nisin Z, F, and Q are readily produced in the same system [3], identifies nisin-U as a critical test case for developing heterologous expression platforms that accommodate lantibiotics with divergent leader peptides and modification enzyme requirements. Researchers and industrial biotechnology groups seeking to access the nisin-U scaffold for structure-activity relationship studies or bioengineering must invest in reconstructing the complete nsu gene cluster (nsuA-B-T-C plus the cognate protease nsuP and transporter nsuT) in a compatible host, rather than relying on established nisin A production strains [1].

Resistance Management Through Nisin Variant Rotation or Combination Strategies

The limited 55% sequence similarity between nisin-U (NsuI) and nisin A (NisI) immunity peptides [1], combined with the demonstration that cross-resistance is only partial and subfamily-restricted, provides an evidence-based rationale for incorporating nisin-U into nisin variant rotation or combination regimens. In food preservation or veterinary applications where nisin A resistance has been reported, nisin-U may retain activity against nisin A-resistant Gram-positive targets due to the distinct immunity recognition determinants. This resistance management strategy is further strengthened by the availability of the natural nisin-U/uberolysin co-production system in S. uberis strain 42, which delivers two mechanistically distinct bacteriocins (pore-forming lantibiotic plus lytic cyclic bacteriocin) from a single fermentation [2].

Structure-Activity Relationship Studies Focused on the Pro20 Substitution and Its Impact on Lipid II Binding

The unique Pro20 substitution in nisin-U—absent in all other characterized natural nisin variants (A, Z, F, Q, U2, H, P)—represents a naturally occurring mutation at a position within the hinge region critical for nisin-lipid II interaction and pore formation [1][2]. The observed differential spectrum, with nisin-U showing relatively weaker activity against several streptococcal indicators but enhanced activity against S. uberis, suggests that Pro20 may alter the conformational dynamics of the hinge region in a target-specific manner. Procuring purified nisin-U enables comparative biophysical studies (e.g., lipid II binding affinity by ITC or SPR, pore-forming kinetics by vesicle leakage assays) to dissect the contribution of Pro20 to target recognition, informing rational engineering of nisin variants with tailored pathogen specificity.

Application
Selection Property
Validation Focus
S. uberis antimicrobial screening
Differential inhibitory titer compared to nisin A
Pathogen-specific activity profiling
Heterologous lantibiotic expression research
Requires cognate nsu gene cluster
Bioactivity confirmation in alternative host
Nisin resistance management studies
Partial cross-immunity between NsuI and NisI
Sensitivity of nisin A-resistant strains
Lipid II binding mechanism research
Unique Pro20 substitution in hinge region
Conformational impact on pore formation
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